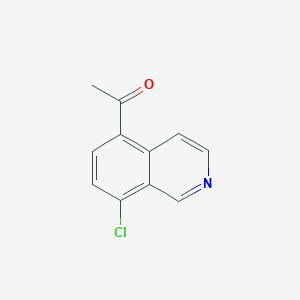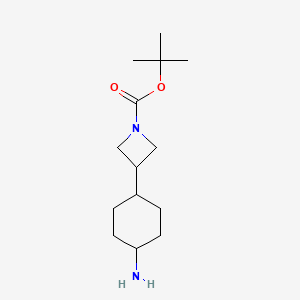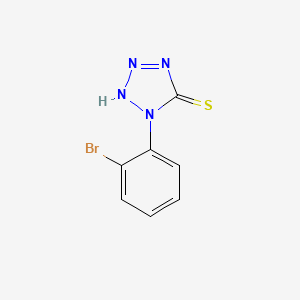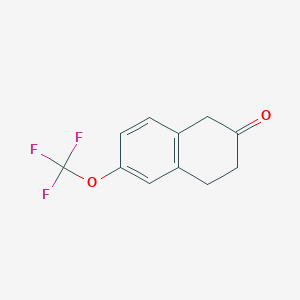
3-(4-Acetylphenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Acetylphenyl)prop-2-enal is an organic compound characterized by the presence of an aldehyde group and a phenyl ring substituted with an acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Acetylphenyl)prop-2-enal typically involves the aldol condensation reaction between 4-acetylbenzaldehyde and acetaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Acetylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-(4-Acetylphenyl)prop-2-enoic acid.
Reduction: 3-(4-Acetylphenyl)prop-2-enol.
Substitution: 3-(4-Nitroacetylphenyl)prop-2-enal, 3-(4-Bromoacetylphenyl)prop-2-enal.
Wissenschaftliche Forschungsanwendungen
3-(4-Acetylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 3-(4-Acetylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can result in the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Cinnamaldehyde: 3-Phenylprop-2-enal, known for its presence in cinnamon oil and similar aromatic properties.
4-Acetylcinnamaldehyde: 3-(4-Acetylphenyl)prop-2-enal with an additional acetyl group on the phenyl ring.
Uniqueness: this compound is unique due to the presence of both an acetyl group and an aldehyde group, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
127921-76-0 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3-(4-acetylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H10O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h2-8H,1H3 |
InChI-Schlüssel |
JEFBKKUCSOURMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)





![Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B15334047.png)





